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Executive Summary
Entrectinib (Rozlytrek®) is an orally bioavailable, central nervous system (CNS)-active

inhibitor of the tropomyosin receptor kinase (TRK) family (TRKA, TRKB, TRKC), ROS1, and

anaplastic lymphoma kinase (ALK).[1][2][3] Chromosomal rearrangements involving the genes

encoding these kinases—NTRK1/2/3, ROS1, and ALK—can lead to the expression of fusion

proteins with constitutive kinase activity, acting as oncogenic drivers in a variety of solid tumors.

Entrectinib functions as an ATP-competitive inhibitor, effectively blocking the downstream

signaling pathways that promote tumor cell proliferation and survival.[2][3] This document

provides a comprehensive technical overview of entrectinib, including its mechanism of action,

key preclinical and clinical data, and relevant experimental methodologies.

Mechanism of Action and Signaling Pathways
Entrectinib potently inhibits TRKA/B/C, ROS1, and ALK tyrosine kinases.[1][2] In cancers

harboring fusions of the corresponding genes, the resulting chimeric proteins drive ligand-

independent activation of downstream signaling cascades, primarily the RAS/MAPK, PI3K/AKT,

and JAK/STAT pathways.[4][5][6][7][8][9][10][11][12][13][14][15][16] By blocking the ATP-

binding sites of these kinases, entrectinib prevents their autophosphorylation and the

subsequent activation of these oncogenic signaling pathways, ultimately leading to the

inhibition of cell growth and induction of apoptosis.[1][3]
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TRK Signaling Pathway Inhibition
NTRK gene fusions lead to the formation of chimeric TRK proteins that constitutively activate

downstream signaling. Entrectinib blocks this activation, thereby inhibiting cell proliferation

and survival.
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ROS1 Signaling Pathway Inhibition
Similar to TRK fusions, ROS1 rearrangements result in constitutively active ROS1 fusion

proteins that drive oncogenesis. Entrectinib effectively inhibits these fusion proteins.
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ALK Signaling Pathway Inhibition
ALK gene fusions also lead to constitutively active kinase signaling. Entrectinib is a potent

inhibitor of ALK fusion proteins.
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Preclinical Data
In Vitro Potency
Entrectinib has demonstrated potent inhibition of its target kinases in enzymatic assays.

Kinase IC50 (nM)

TRKA 1.7

TRKB 0.1

TRKC 0.1

ROS1 0.2

ALK 1.6

Data from preclinical studies.

In cellular assays, entrectinib has been shown to inhibit the proliferation of tumor cell lines

harboring NTRK, ROS1, or ALK gene fusions at subnanomolar concentrations. For example, in

acute myeloid leukemia (AML) cell lines with the ETV6-NTRK3 fusion, entrectinib inhibited

cellular proliferation with IC50 values of 0.47 and 0.65 nmol/L.[17]

In Vivo Efficacy
In mouse xenograft models of human cancers with NTRK, ROS1, or ALK fusions, oral

administration of entrectinib led to significant tumor regression.[18][19] Notably, entrectinib
has demonstrated the ability to cross the blood-brain barrier, leading to responses in

intracranial tumor models.[18][19] In a mouse model of intracranial ALK-fusion-driven lung

cancer, entrectinib treatment resulted in a significant survival benefit.[18][19]

Clinical Data
The clinical efficacy and safety of entrectinib have been evaluated in several key clinical trials,

including the integrated analysis of STARTRK-2, STARTRK-1, and ALKA-372-001.

Efficacy in NTRK Fusion-Positive Solid Tumors
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An integrated analysis of three phase I/II trials in patients with NTRK fusion-positive solid

tumors demonstrated significant and durable responses to entrectinib.

Efficacy Endpoint Result 95% Confidence Interval

Overall Population (n=121)

Objective Response Rate

(ORR)
61.2% 52.4% - 69.9%

Complete Response (CR) 15.7% -

Partial Response (PR) 45.5% -

Median Duration of Response

(DoR)
20.0 months 13.0 - 38.2 months

Median Progression-Free

Survival (PFS)
13.8 months 10.1 - 19.9 months

Patients with CNS Metastases

at Baseline (n=11 with

measurable disease)

Intracranial ORR 63.6% 30.8% - 89.1%

Median Intracranial DoR 22.1 months 7.4 - Not Estimable

Data from an updated integrated analysis of three Phase I/II trials with a data cut-off of August

31, 2020.[20]

Efficacy in ROS1 Fusion-Positive Non-Small Cell Lung
Cancer (NSCLC)
In patients with ROS1 fusion-positive NSCLC, entrectinib has also shown robust and durable

clinical activity.
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Efficacy Endpoint Result 95% Confidence Interval

Overall Population (n=53)

Objective Response Rate

(ORR)
77% 64% - 88%

Median Duration of Response

(DoR)
24.6 months 11.4 - 34.8 months

Median Progression-Free

Survival (PFS)
19.0 months 12.2 - 36.6 months

Patients with CNS Metastases

at Baseline

Intracranial ORR 55.0% -

Data from a pooled analysis of the STARTRK-1, STARTRK-2, and ALKA trials.[21][22][23] An

updated analysis showed an ORR of 67.1% in 172 patients, with a median DoR of 20.4 months

and a median PFS of 16.8 months.[24] In patients with baseline CNS metastases, the

intracranial ORR was 49%.[24]

Safety and Tolerability
Entrectinib has a manageable safety profile, with the majority of treatment-related adverse

events (TRAEs) being grade 1 or 2 and generally reversible.[20][21][23]
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Adverse Event (Any Grade) Frequency

Dysgeusia 41%

Dizziness 36%

Constipation 34%

Fatigue 31%

Diarrhea 28%

Edema 28%

Nausea 27%

Weight increased 24%

Arthralgia 23%

Myalgia 21%

Cognitive impairment 20%

Grade 3 or 4 Treatment-Related Adverse
Events

Frequency

Weight increased 10%

Anemia 12%

Neutropenia 4%

Nervous system disorders 3%

Cardiac disorders 2%

Data from integrated analyses of clinical trials.[20][21][23][25] Treatment-related adverse

events leading to discontinuation occurred in approximately 8.3% of patients with NTRK fusion-

positive tumors.[20]

Experimental Protocols
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Detailed experimental protocols are essential for the accurate preclinical and clinical evaluation

of entrectinib. Below are overviews of key methodologies.

General Experimental Workflow
A typical workflow for evaluating a tyrosine kinase inhibitor like entrectinib involves a series of

in vitro and in vivo experiments to determine its potency, selectivity, and efficacy.

In Vitro

In Vivo

Target Identification

In Vitro Assays

Biochemical Screening

Cell-Based Assays

Cellular Potency

Enzymatic Assays (IC50)In Vivo Models

Efficacy & PK/PD

Cell Viability Assays (e.g., CellTiter-Glo) Western Blotting (Phospho-protein levels)

Clinical Trials

Safety & Efficacy in Humans

Xenograft Models (Tumor Growth Inhibition) Pharmacokinetics (PK) & Pharmacodynamics (PD)
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Click to download full resolution via product page

General Experimental Workflow for TKI Evaluation

In Vitro Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of entrectinib on the

proliferation of cancer cell lines harboring NTRK, ROS1, or ALK fusions.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method to

determine the number of viable cells in culture based on quantitation of the ATP present, which

signals the presence of metabolically active cells.

General Protocol:

Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and

allow them to adhere overnight.

Compound Treatment: Treat cells with a serial dilution of entrectinib or vehicle control (e.g.,

DMSO) for 72 hours.

Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, mix, and

incubate at room temperature to induce cell lysis and stabilize the luminescent signal.

Data Analysis: Measure luminescence using a plate reader. Calculate the IC50 value by

plotting the percentage of viable cells against the log concentration of entrectinib and fitting

the data to a four-parameter logistic curve.

Western Blotting for Kinase Phosphorylation
Objective: To assess the effect of entrectinib on the phosphorylation status of TRK, ROS1,

ALK, and their downstream signaling effectors.

Principle: Western blotting uses antibodies to detect specific proteins in a sample. Phospho-

specific antibodies are used to detect the phosphorylated (active) forms of kinases and

signaling proteins.

General Protocol:
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Cell Lysis: Treat cells with various concentrations of entrectinib for a specified time (e.g., 2

hours). Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve

protein phosphorylation.

Protein Quantification: Determine the protein concentration of the lysates using a standard

method (e.g., BCA assay).

SDS-PAGE and Transfer: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide

gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF)

membrane.

Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and incubate with primary

antibodies against total and phosphorylated forms of the target kinases (e.g., p-TRK, TRK, p-

AKT, AKT, p-ERK, ERK).

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody

and detect the signal using an enhanced chemiluminescence (ECL) substrate.

In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of entrectinib in a living organism.

General Protocol:

Cell Implantation: Subcutaneously implant human tumor cells harboring the target fusion

gene into immunocompromised mice (e.g., nude or SCID mice).

Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³),

randomize the mice into treatment and control groups.

Drug Administration: Administer entrectinib orally at various doses (e.g., 30 or 60 mg/kg,

twice daily) or vehicle control for a specified duration (e.g., 10-21 consecutive days).

Tumor Measurement and Data Analysis: Measure tumor volume regularly (e.g., twice

weekly) with calipers. At the end of the study, euthanize the mice and excise the tumors for

further analysis (e.g., Western blotting, immunohistochemistry). Plot the mean tumor volume

over time for each group to assess treatment efficacy.
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Clinical Trial Protocol Overview (STARTRK-2)
Objective: To evaluate the efficacy and safety of entrectinib in patients with solid tumors

harboring NTRK1/2/3, ROS1, or ALK gene fusions.

Study Design: An open-label, multicenter, global Phase 2 basket study.

Key Inclusion Criteria:

Histologically or cytologically confirmed diagnosis of a locally advanced or metastatic solid

tumor with an NTRK1/2/3, ROS1, or ALK gene rearrangement.

Measurable or evaluable disease as per Response Evaluation Criteria in Solid Tumors

version 1.1 (RECIST 1.1).[26][27][28][29][30]

Patients with CNS involvement are eligible.

Key Exclusion Criteria:

Prior treatment with a TRK, ROS1, or ALK inhibitor (with some exceptions for crizotinib in

NSCLC with CNS-only progression).

Treatment: Entrectinib administered orally at a dose of 600 mg once daily in 4-week cycles.

Efficacy Assessments: Tumor response and progression are evaluated by a blinded

independent central review according to RECIST 1.1. Tumor assessments are performed at

baseline, at the end of cycle 1, and every 8 weeks thereafter.[20]

Conclusion
Entrectinib is a potent pan-TRK, ROS1, and ALK inhibitor with significant and durable clinical

activity in patients with tumors harboring fusions of the corresponding genes. Its ability to

penetrate the CNS provides an important therapeutic option for patients with brain metastases.

The manageable safety profile of entrectinib further supports its use in these molecularly

defined patient populations. The experimental protocols outlined in this guide provide a

framework for the continued investigation and development of entrectinib and other targeted

therapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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